![molecular formula C13H17BrN2O2 B1613609 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid CAS No. 765269-29-2](/img/structure/B1613609.png)
3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
Descripción general
Descripción
“3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid” is a chemical compound that has been used in the synthesis of various organic compounds . It is an intermediate in the synthesis of the anticancer drug imatinib . The IUPAC name for this compound is 3-bromo-4-((4-methyl-1-piperazinyl)methyl)benzoic acid .
Synthesis Analysis
The synthesis of imatinib, which uses “3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid” as an intermediate, has been substantially improved. Imatinib was assembled by coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .Molecular Structure Analysis
The molecular weight of “3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid” is 313.19 . The InChI code for this compound is 1S/C12H16N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) .Chemical Reactions Analysis
The synthesis of imatinib involves the condensation of two key intermediates, the aromatic amine and “3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid”, by heating in a large volume of pyridine .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The IUPAC name for this compound is 3-bromo-4-((4-methyl-1-piperazinyl)methyl)benzoic acid .Aplicaciones Científicas De Investigación
Antifungal Agents
A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . These compounds showed fairly good activity when tested against C. albicans clinical isolates .
Anticancer Drug Synthesis
This compound is used in the synthesis of Imatinib , an anticancer drug that specifically inhibits the activity of tyrosine kinases . Imatinib is one of the most used therapeutic agents to treat leukemia .
Inhibitor of Bcr-Abl Protein Tyrosine Kinase
Imatinib, synthesized using this compound, is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase . This has shown unprecedented efficacy for the treatment of Bcr-Abl positive Chronic Myelogenous Leukemia (CML) .
Inhibitor of c-Kit
Imatinib also has an inhibitory effect on c-Kit , which is thought to play a role in the formation of gastrointestinal stromal tumor .
Inhibitor of Platelet-Derived Growth Factor Receptor
Imatinib inhibits a platelet-derived growth factor receptor involved in the pathogenesis of the idiopathic hypereosinophilic syndrome .
Organic Synthesis
“3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid” is a compound useful in organic synthesis .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-15-4-6-16(7-5-15)9-11-3-2-10(13(17)18)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETDNKVHFVQZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630272 | |
Record name | 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid | |
CAS RN |
765269-29-2 | |
Record name | 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.